molecular formula C22H28N4 B2482128 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 890639-01-7

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2482128
CAS RN: 890639-01-7
M. Wt: 348.494
InChI Key: UOCLXXZZGUZRGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves regioselective methods that leverage unsymmetrical 1,3-diketones and amino-hydrazinopyrazole dihydrochloride, often employing water as a solvent without any catalysts or additives. This approach is environmentally benign and efficient, leading to compounds with potential antibacterial and antifungal activities (Aggarwal et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through rigorous analysis using (1)H, (13)C NMR, IR spectral data, MS, and sometimes X-ray crystallography. Such studies reveal intricate details about the hydrogen-bonded chains and framework structures within these molecules, contributing to their stability and reactivity (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including intramolecular cyclizations and reactions with hydrazine hydrate, leading to diverse derivatives. These reactions are crucial for modifying the chemical structure and thus the properties of the compounds for specific applications. The elucidation of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis is fundamental in understanding these transformations (Chimichi et al., 1996).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and melting points, are influenced by the molecular structure and substituents on the pyrazolo[1,5-a]pyrimidine core. Studies focusing on the crystalline structures and their hydrogen-bonding patterns provide insights into the physical characteristics of these compounds, which are essential for their practical applications in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as reactivity, stability, and biological activity, are determined by their molecular structure. Research into their interactions with biological targets, such as proteins, reveals their potential as antimicrobial agents and their mechanism of action. The binding studies and antibacterial activities of novel pyrazolo[1,5-a]pyrimidine compounds underscore their significance in drug design and discovery (He et al., 2020).

properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXXZZGUZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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